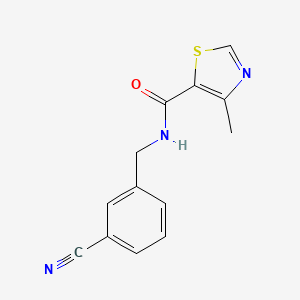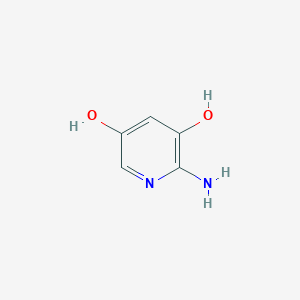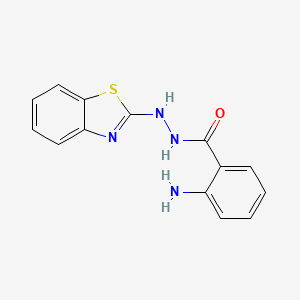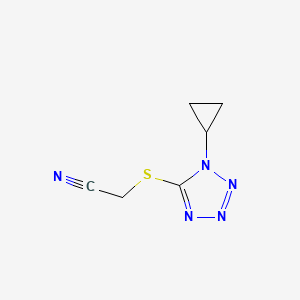
2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde is a chemical compound with the molecular formula C7H4BrFO3 It is a derivative of benzaldehyde, featuring bromine, fluorine, and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde can be synthesized through the bromination of 2-bromo-5-fluorotoluene using N-bromosuccinimide . The reaction typically occurs under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the aromatic ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using appropriate brominating agents and solvents. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The compound can participate in condensation reactions to form Schiff bases and other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted benzaldehyde derivatives.
Oxidation: Conversion to 2-Bromo-5-fluoro-3,4-dihydroxybenzoic acid.
Reduction: Formation of 2-Bromo-5-fluoro-3,4-dihydroxybenzyl alcohol.
Applications De Recherche Scientifique
2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde involves several molecular targets and pathways:
Wnt/β-Catenin Pathway: Activation of this pathway through the phosphorylation of GSK3β and β-catenin, leading to increased cell proliferation and hair growth.
Autophagy Pathway: Induction of autophagy by increasing the levels of autophagic vacuoles and regulatory proteins such as Atg7, Atg5, Atg16L, and LC3B.
TGF-β Pathway: Inhibition of the TGF-β pathway, which promotes the transition to the catagen phase in hair follicles.
Comparaison Avec Des Composés Similaires
2-Bromo-5-fluoro-3,4-dihydroxybenzaldehyde can be compared with other similar compounds such as:
5-Bromo-3,4-dihydroxybenzaldehyde: Similar structure but lacks the fluorine atom.
2-Bromo-5-fluorobenzaldehyde: Lacks the hydroxyl groups at positions 3 and 4.
The uniqueness of this compound lies in its combination of bromine, fluorine, and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C7H4BrFO3 |
|---|---|
Poids moléculaire |
235.01 g/mol |
Nom IUPAC |
2-bromo-5-fluoro-3,4-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H4BrFO3/c8-5-3(2-10)1-4(9)6(11)7(5)12/h1-2,11-12H |
Clé InChI |
IFGLUDQKTXAUKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)O)O)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14913097.png)
![(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride](/img/structure/B14913102.png)
![4-chloro-N-{4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B14913107.png)






![3-{[(2,5-Dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14913170.png)


